Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

2-(4-aminopyrazol-1-yl)ethanol structure
948571-47-9 structure
Product Name:2-(4-aminopyrazol-1-yl)ethanol
Numero CAS:948571-47-9
MF:C5H9N3O
MW:127.144460439682
MDL:MFCD11147853
CID:1027731
Update Time:2024-10-25

2-(4-aminopyrazol-1-yl)ethanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-Amino-1H-pyrazol-1-yl)ethanol
    • 2-(4-aminopyrazol-1-yl)ethanol
    • 2-(4-aminopyrazolyl)ethan-1-ol
    • 4-amino-1-(2-hydroxyethyl)pyrazole
    • 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
    • 4-amino-1H-pyrazole-1-ethanol
    • AXQLNAAVMSWBEQ-UHFFFAOYSA-N
    • 1H-Pyrazole-1-ethanol, 4-amino-
    • 2-(4-amino-pyrazol-1-yl)-ethanol
    • SBB046384
    • STL414722
    • SB18304
    • NE45579
    • ST24027531
    • 4CH-
    • 4-Amino-1H-pyrazole-1-ethanol (ACI)
    • 2-(4-Amino-1H-pyrazole-1-yl)ethanol
    • 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole
    • MDL: MFCD11147853
    • Inchi: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2
    • Chiave InChI: AXQLNAAVMSWBEQ-UHFFFAOYSA-N
    • Sorrisi: OCCN1C=C(N)C=N1

Proprietà calcolate

  • Massa esatta: 127.07500
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 2
  • Complessità: 88.3
  • Superficie polare topologica: 64.099

Proprietà sperimentali

  • PSA: 64.07000
  • LogP: 0.03880

2-(4-aminopyrazol-1-yl)ethanol Informazioni sulla sicurezza

2-(4-aminopyrazol-1-yl)ethanol Dati doganali

  • CODICE SA:2933199090
  • Dati doganali:

    Codice doganale cinese:

    2933199090

    Panoramica:

    2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-(4-aminopyrazol-1-yl)ethanol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JE297-100mg
2-(4-aminopyrazol-1-yl)ethanol
948571-47-9 98%
100mg
201CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JE297-250mg
2-(4-aminopyrazol-1-yl)ethanol
948571-47-9 98%
250mg
438CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JE297-5g
2-(4-aminopyrazol-1-yl)ethanol
948571-47-9 98%
5g
2694.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JE297-1g
2-(4-aminopyrazol-1-yl)ethanol
948571-47-9 98%
1g
664.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A844919-5g
2-(4-Amino-1H-pyrazol-1-yl)ethanol
948571-47-9 98%
5g
¥2,671.00 2022-01-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01723-25g
2-(4-aminopyrazol-1-yl)ethanol
948571-47-9 95%
25g
$1230 2023-09-07
Chemenu
CM188756-250mg
2-(4-Amino-1H-pyrazol-1-yl)ethanol
948571-47-9 95+%
250mg
$61 2021-08-05
Chemenu
CM188756-1g
2-(4-Amino-1H-pyrazol-1-yl)ethanol
948571-47-9 95+%
1g
$105 2021-08-05
Chemenu
CM188756-5g
2-(4-Amino-1H-pyrazol-1-yl)ethanol
948571-47-9 95+%
5g
$370 2021-08-05
Chemenu
CM188756-10g
2-(4-Amino-1H-pyrazol-1-yl)ethanol
948571-47-9 95+%
10g
$758 2021-08-05

2-(4-aminopyrazol-1-yl)ethanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, rt
Riferimento
preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 25 °C
Riferimento
Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  14 h, rt
Riferimento
Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, rt
Riferimento
Pyrimidine compounds, compositions, and medicinal applications thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Riferimento
Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors
, China, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Riferimento
4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Riferimento
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  18 h, rt
Riferimento
Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  18 h, rt
Riferimento
Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Methanol
Riferimento
Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, rt
Riferimento
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors
Yu, Ru-Nan; Chen, Cheng-Juan; Shu, Lei; Yin, Yuan; Wang, Zhi-Jian; et al, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, rt
Riferimento
Pyrimido five-membered ring derivative and application
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  8 h, 50 °C
Riferimento
Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer
, China, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 25 °C
Riferimento
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  12 h, rt
Riferimento
Substituted pyrimidine compounds, compositions and medicinal applications thereof
, India, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  14 h, rt
Riferimento
Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Riferimento
Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt; 24 h, rt
Riferimento
Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease
, China, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  5 h, rt
Riferimento
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

2-(4-aminopyrazol-1-yl)ethanol Raw materials

2-(4-aminopyrazol-1-yl)ethanol Preparation Products

2-(4-aminopyrazol-1-yl)ethanol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol
Numero d'ordine:A859248
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:17
Prezzo ($):547.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol
A859248
Purezza:99%
Quantità:25g
Prezzo ($):547.0
Email